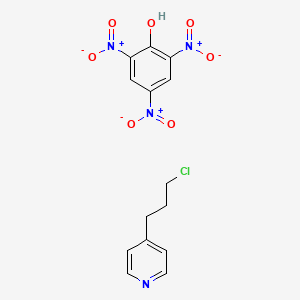
4-(3-Chloropropyl)pyridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)pyridine typically involves the reaction of pyridine with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol. The nitration process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the formation of the desired trinitro compound.
Industrial Production Methods
Industrial production of 4-(3-Chloropropyl)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The process involves the use of large reactors and continuous monitoring of reaction parameters.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol. The process is carried out in specialized equipment designed to handle the exothermic nature of the reaction. The product is then purified through crystallization and filtration to obtain high-purity 2,4,6-trinitrophenol.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)pyridine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo reactions such as reduction and nitration. It is highly reactive due to the presence of nitro groups, making it susceptible to various chemical transformations.
Common Reagents and Conditions
Nucleophilic Substitution: Bases such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(3-Chloropropyl)pyridine is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals. It serves as a building block for the synthesis of more complex molecules.
2,4,6-Trinitrophenol has applications in the detection of explosives due to its nitroaromatic nature. It is used in fluorescence-based sensing platforms for the detection of nitroaromatic compounds. Additionally, it finds applications in the manufacture of dyes, colored glass, and as a reagent in chemical analysis.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)pyridine involves its ability to undergo nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis.
2,4,6-Trinitrophenol exerts its effects through its highly reactive nitro groups. These groups can participate in various chemical reactions, including reduction and nitration, leading to the formation of different products. The compound’s explosive nature is due to the rapid release of energy during these reactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloropropyl)pyridine: Similar compounds include other chlorinated pyridine derivatives, such as 4-chloropyridine and 3-chloropropylpyridine.
2,4,6-Trinitrophenol: Similar compounds include other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT).
Uniqueness
4-(3-Chloropropyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other chlorinated pyridines. Its chloropropyl group allows for versatile chemical transformations.
2,4,6-Trinitrophenol is unique due to its high explosive power and sensitivity compared to other nitroaromatic compounds. Its three nitro groups make it highly reactive and suitable for various applications in explosives detection and chemical synthesis.
Properties
CAS No. |
69603-43-6 |
|---|---|
Molecular Formula |
C14H13ClN4O7 |
Molecular Weight |
384.73 g/mol |
IUPAC Name |
4-(3-chloropropyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H10ClN.C6H3N3O7/c9-5-1-2-8-3-6-10-7-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,1-2,5H2;1-2,10H |
InChI Key |
MUTNGVCVAIMQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















